molecular formula C20H25NO5S B2878858 2-(4-Ethoxyphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1448045-50-8

2-(4-Ethoxyphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2878858
CAS No.: 1448045-50-8
M. Wt: 391.48
InChI Key: XZMFWDUPGVVLPS-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone (CAS 1448045-50-8) is a synthetic organic compound with a molecular weight of 391.48 g/mol. Its structure incorporates a piperidinyl-sulfonyl core linked to a 4-ethoxyphenyl group and a furan-2-ylmethyl substituent . The 4-ethoxyphenyl group acts as an electron-donating substituent that can enhance the molecule's lipophilicity, potentially influencing its binding interactions with biological targets. The heteroaromatic furan ring contributes to electronic diversity and steric effects, making the compound a valuable building block in medicinal chemistry exploration . While direct bioactivity data for this specific compound is limited, its structural analogs, particularly piperidine and piperazine-based sulfonyl derivatives, suggest potential research applications in designing molecules for targeting specific receptors or enzymes . Piperidine derivatives are recognized as crucial synthetic fragments in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . This compound is intended for research applications in chemistry and biology as a synthetic intermediate or pharmacophore. It is supplied For Research Use Only. It is not approved for human or veterinary diagnosis or therapeutic use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-2-25-17-7-5-16(6-8-17)14-20(22)21-11-9-19(10-12-21)27(23,24)15-18-4-3-13-26-18/h3-8,13,19H,2,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMFWDUPGVVLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the ethoxyphenyl derivative. This can be achieved by reacting 4-ethoxybenzaldehyde with ethyl magnesium bromide to form the corresponding Grignard reagent, which is then reacted with carbon dioxide to form 2-(4-ethoxyphenyl)acetic acid.

The next step involves the formation of the piperidine ring. This can be achieved by reacting 4-aminopiperidine with furan-2-carbaldehyde to form an imine, which is then reduced to form the corresponding amine. The amine is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes to increase yield and reduce by-products. This could involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : The ethoxy group can be oxidized to form an ethoxyphenol derivative.

  • Reduction: : The sulfonyl group can be reduced to form a sulfide derivative.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : 4-Ethoxyphenol

  • Reduction: : 4-Ethoxyphenylsulfide

  • Substitution: : Various substituted piperidines

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : It may find use in the production of advanced materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Core Structure Variations: Piperidine vs. Piperazine

The target compound’s piperidine core differs from piperazine-based analogs (e.g., compounds 7e–7r in ). For example:

  • 1-(4-(Phenylsulfonyl)piperazin-1-yl)ethanone derivatives () exhibit melting points ranging from 123–177°C, influenced by substituents.
  • Piperidine-based methanones () prioritize steric effects over hydrogen bonding, as seen in analogues like {4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-pyridin-2-yl-thiophen-2-yl)-methanone, which leverages piperidine’s conformational stability for receptor binding .

Sulfonyl Substituent Diversity

The furan-2-ylmethyl sulfonyl group distinguishes the target compound from analogs with:

  • Aryl sulfonyls : Phenyl (7e, 7j), 4-methoxyphenyl (7h), or 4-trifluoromethylphenyl (7f, 7i) groups in and . These substituents modulate electronic effects (e.g., trifluoromethyl enhances lipophilicity) .
  • Heterocyclic sulfonyls: Isoxazole () or oxadiazole () groups. For instance, 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () shares a furan moiety but replaces sulfonyl with a thioether linkage, reducing polarity .

Aryl Group Modifications

The 4-ethoxyphenyl group contrasts with:

  • Fluorophenyl: Seen in 2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone (), where fluorine’s electron-withdrawing nature decreases electron density on the aromatic ring .
  • Nitro/trifluoromethyl phenyl : Compounds like 7n (4-nitrophenyl) and 7o (4-trifluoromethylphenyl) in exhibit higher melting points (154–177°C) due to strong intermolecular interactions .

Physicochemical and Spectral Properties

  • Melting points : Piperidine/piperazine derivatives typically melt between 123–177°C, with electron-withdrawing groups (e.g., nitro, CF₃) increasing thermal stability .
  • NMR trends: In 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone (), the proximity of substituents to the amide bond causes distinct chemical shifts (Δδ = 0.5–1.0 ppm), a feature likely shared by the target compound’s sulfonyl group .

Data Tables

Table 1: Key Analogs and Their Properties

Compound ID Core Structure Sulfonyl Substituent Aryl Group Melting Point (°C) Notable Activity Reference
Target Compound Piperidine Furan-2-ylmethyl 4-Ethoxyphenyl N/A N/A N/A
7f () Piperazine 4-Trifluoromethylphenyl Phenyl 165–167 Antiproliferative
7o () Piperazine 4-Trifluoromethylphenyl 4-Nitrophenyl 154–156 Antiproliferative
Piperidine Oxadiazole-furan 4-Methylpiperidinyl N/A N/A
Risperidone Impurity 19 () Piperidine 2,4-Difluorobenzoyl N/A N/A Neuroleptic impurity

Table 2: Substituent Effects on Melting Points

Substituent Type Example Compound Melting Point (°C) Effect on Properties
4-Ethoxyphenyl Target Compound N/A Increased lipophilicity, moderate steric hindrance
4-Trifluoromethylphenyl 7f () 165–167 Enhanced thermal stability, high lipophilicity
4-Nitrophenyl 7n () 161–163 Strong intermolecular interactions, polar

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